![molecular formula C9H8ClN3O2S B1427985 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1247076-12-5](/img/structure/B1427985.png)
1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride
Overview
Description
1-(4-Methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides These compounds are known for their reactivity and are often used as intermediates in organic synthesis
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities . The interaction with their targets leads to changes in the biological activities of these targets, thereby exerting their therapeutic effects .
Biochemical Pathways
Compounds with similar structures, such as 2-aminothiazoles, have been shown to inhibit the growth of various microorganisms, including leishmania strains, plasmodium strains, and mycobacterium tuberculosis . This suggests that these compounds may interfere with the biochemical pathways essential for the survival and proliferation of these microorganisms .
Result of Action
Related compounds, such as pyrazole derivatives, have shown potent antileishmanial and antimalarial activities . These compounds have been found to inhibit the growth of Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
Preparation Methods
The synthesis of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylpyridine and 1H-pyrazole.
Formation of Intermediate: The 4-methylpyridine is first reacted with a suitable sulfonating agent, such as chlorosulfonic acid, to introduce the sulfonyl chloride group.
Cyclization: The intermediate is then subjected to cyclization with 1H-pyrazole under controlled conditions to form the final product.
The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require the presence of catalysts or bases to facilitate the reaction.
Chemical Reactions Analysis
1-(4-Methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation can lead to the formation of sulfonic acids.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and catalysts like palladium complexes.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Chemical Formula: C9H8ClN3O2S
- Molecular Weight: 257.7 g/mol
- IUPAC Name: 1-(4-methylpyridin-2-yl)pyrazole-4-sulfonyl chloride
- Appearance: Liquid
- Storage Temperature: Room temperature
The structure includes a pyrazole ring, a pyridine moiety, and a sulfonyl chloride group, which contributes to its reactivity and functionality in various applications.
Medicinal Chemistry
Anticancer Activity:
Research indicates that derivatives of sulfonyl chlorides, including 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride, can act as tissue-selective androgen receptor modulators (SARMs). These compounds are being explored for their potential in treating androgen receptor-dependent cancers such as prostate cancer. The ability to modulate androgen receptors selectively offers a promising therapeutic avenue for conditions where traditional hormone therapies may be less effective .
Synthesis of Novel Compounds:
The compound serves as an important intermediate in the synthesis of various bioactive molecules. For instance, it can be used to create sulfonamides with enhanced pharmacological properties through nucleophilic substitution reactions .
Material Science
Polymer Chemistry:
In material science, sulfonyl chlorides are often utilized in the synthesis of polymers and copolymers. The reactivity of the sulfonyl chloride group allows for the introduction of functional groups into polymer backbones, which can enhance properties such as solubility, thermal stability, and mechanical strength.
Agrochemical Applications
Pesticide Development:
The compound's ability to form stable bonds with biological targets makes it a candidate for developing new agrochemicals, including pesticides. Research into its derivatives has shown potential for creating compounds that can effectively target pests while minimizing environmental impact .
Case Study 1: Anticancer Research
A study published in Nature explored the efficacy of pyrazole derivatives, including those derived from this compound, against prostate cancer cell lines. The results demonstrated that certain modifications to the pyrazole structure significantly increased potency against cancer cells while reducing toxicity to normal cells .
Case Study 2: Synthesis of Sulfonamides
In a recent publication in Journal of Medicinal Chemistry, researchers reported on the synthesis of novel sulfonamides from pyrazole derivatives. The study highlighted how this compound was used to create compounds with improved inhibitory activity against specific enzymes involved in inflammatory processes .
Comparison with Similar Compounds
1-(4-Methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride can be compared with other sulfonyl chlorides and pyrazole derivatives:
Sulfonyl Chlorides: Similar compounds include methanesulfonyl chloride and benzenesulfonyl chloride. While these compounds also undergo nucleophilic substitution reactions, this compound is unique due to the presence of both a pyrazole and a pyridine ring, which can impart additional biological activity.
Pyrazole Derivatives: Compounds like 1H-pyrazole-4-sulfonyl chloride and 1-(4-chloropyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride are structurally similar but may differ in their reactivity and applications due to variations in their substituents.
Biological Activity
1-(4-Methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride, a compound with the chemical formula CHClNOS, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant studies and data.
- Molecular Weight : 257.7 g/mol
- IUPAC Name : 1-(4-methylpyridin-2-yl)pyrazole-4-sulfonyl chloride
- Appearance : Liquid
- Storage Temperature : Room temperature
- Safety Information : Classified as dangerous with hazard statements indicating skin and eye corrosion potential (H314) .
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have demonstrated effectiveness against various bacterial strains. In particular, the compound has shown potential in inhibiting biofilm formation in Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .
Compound | Target Bacteria | MIC (μM) |
---|---|---|
This compound | S. aureus | 15.625 - 62.5 |
This compound | E. faecalis | 62.5 - 125 |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. A recent investigation into pyrazole compounds indicated that they could induce cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231). The study found that certain derivatives, particularly those with halogen substitutions, exhibited enhanced efficacy when combined with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes for aggressive cancer subtypes .
Pyrazole Derivative | Cell Line | Cytotoxicity (IC50 μM) |
---|---|---|
Compound A | MCF-7 | 10 |
Compound B | MDA-MB-231 | 5 |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has demonstrated significant anti-inflammatory effects. For example, studies have shown that related pyrazole derivatives can inhibit nitric oxide production in response to lipopolysaccharide (LPS) stimulation, indicating their potential as anti-inflammatory agents .
Case Studies
- Study on Antifungal Activity : A series of pyrazole derivatives were synthesized and tested against phytopathogenic fungi. The results showed that several compounds displayed moderate to excellent antifungal activity, particularly against species such as Botrytis cinerea and Fusarium solani .
- Combination Therapy in Cancer Treatment : A study focusing on the combination of pyrazole derivatives with doxorubicin found that certain compounds significantly enhanced the drug's effectiveness in inducing apoptosis in cancer cells. This finding highlights the potential for developing combination therapies using pyrazole-based compounds .
Properties
IUPAC Name |
1-(4-methylpyridin-2-yl)pyrazole-4-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2S/c1-7-2-3-11-9(4-7)13-6-8(5-12-13)16(10,14)15/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQDVCAGCMBBCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2C=C(C=N2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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